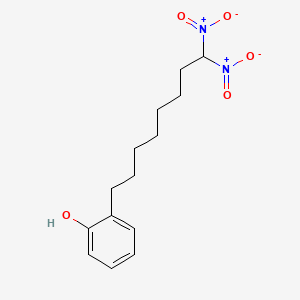![molecular formula C50H44N2 B13821704 1,4-Bis[2-[4-[N,N-di(p-toly)amino]phenyl]vinyl]benzene](/img/structure/B13821704.png)
1,4-Bis[2-[4-[N,N-di(p-toly)amino]phenyl]vinyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis[2-[4-[N,N-di(p-toly)amino]phenyl]vinyl]benzene is an organic compound known for its unique photophysical properties. It is often used in the field of organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic solid-state lasers .
準備方法
The synthesis of 1,4-Bis[2-[4-[N,N-di(p-toly)amino]phenyl]vinyl]benzene typically involves a multi-step process. One common method is the Horner-Wadsworth-Emmons reaction, which involves the reaction of a phosphonate ester with an aldehyde under basic conditions to form the desired vinylbenzene derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
1,4-Bis[2-[4-[N,N-di(p-toly)amino]phenyl]vinyl]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, often using reagents like halogens or nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1,4-Bis[2-[4-[N,N-di(p-toly)amino]phenyl]vinyl]benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its photophysical properties make it useful in fluorescence microscopy and other imaging techniques.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Industry: It is a key component in the manufacture of OLEDs and organic solid-state lasers, where it serves as an efficient light-emitting material
作用機序
The mechanism by which 1,4-Bis[2-[4-[N,N-di(p-toly)amino]phenyl]vinyl]benzene exerts its effects is primarily through its interaction with light. When exposed to light, the compound undergoes electronic transitions that result in the emission of light. This property is exploited in OLEDs and lasers, where the compound acts as a light-emitting layer .
類似化合物との比較
1,4-Bis[2-[4-[N,N-di(p-toly)amino]phenyl]vinyl]benzene is unique due to its high photoluminescence efficiency and stability. Similar compounds include:
1,4-Bis[4-(di-p-tolylamino)styryl]benzene: This compound has similar photophysical properties but may differ in terms of stability and efficiency.
4,4’-((1E,1’E)-1,4-phenylenebis(ethene-2,1-diyl))bis(N,N-di-p-tolylaniline): Another related compound with comparable applications in organic electronics
These comparisons highlight the unique advantages of this compound in terms of its efficiency and stability in various applications.
特性
分子式 |
C50H44N2 |
|---|---|
分子量 |
672.9 g/mol |
IUPAC名 |
3-methyl-N-[4-[(E)-2-[4-[(E)-2-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]ethenyl]phenyl]ethenyl]phenyl]-N-(4-methylphenyl)aniline |
InChI |
InChI=1S/C50H44N2/c1-37-8-26-45(27-9-37)51(46-28-10-38(2)11-29-46)48-32-22-43(23-33-48)20-18-41-14-16-42(17-15-41)19-21-44-24-34-49(35-25-44)52(47-30-12-39(3)13-31-47)50-7-5-6-40(4)36-50/h5-36H,1-4H3/b20-18+,21-19+ |
InChIキー |
PSMFVGWGLXBEOA-FRCMOREXSA-N |
異性体SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)/C=C/C5=CC=C(C=C5)N(C6=CC=C(C=C6)C)C7=CC=CC(=C7)C |
正規SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C=CC5=CC=C(C=C5)N(C6=CC=C(C=C6)C)C7=CC=CC(=C7)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


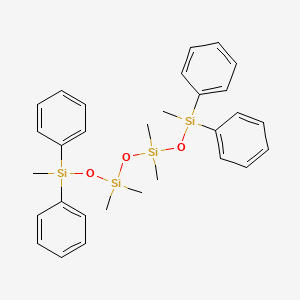
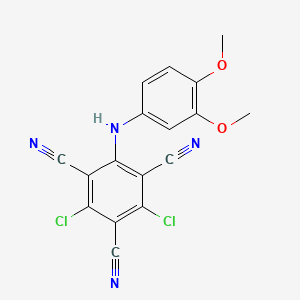

![Acetamide,N-(4-methyl-1H-benzo[D]imidazol-2-YL)-](/img/structure/B13821641.png)
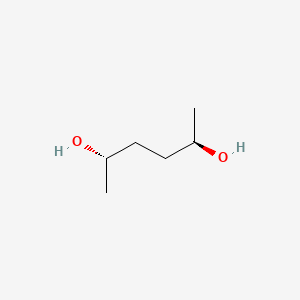
![N-[1-[(4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphoryl]oxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13821651.png)
![2-{[(E)-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylidene]amino}-4,5-dimethylfuran-3-carbonitrile](/img/structure/B13821658.png)
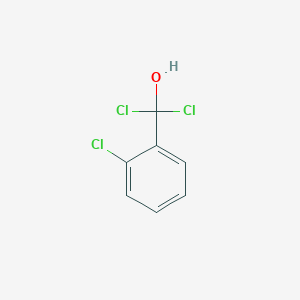
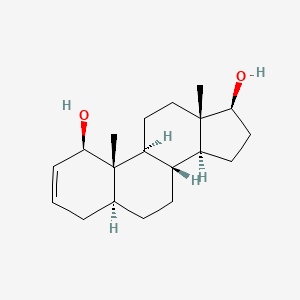
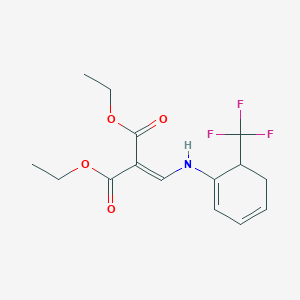
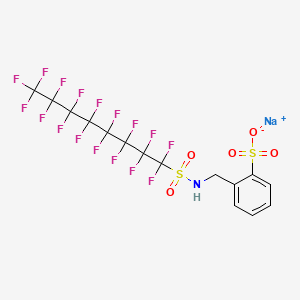
![Propan-2-yl {[3-cyano-4-phenyl-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B13821712.png)

